Spidoxamat's Mechanism of Action on Acetyl-CoA Carboxylase: A Technical Guide
Spidoxamat's Mechanism of Action on Acetyl-CoA Carboxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spidoxamat is a modern insecticide belonging to the cyclic keto-enol chemical class, specifically a tetramic acid derivative.[1] It functions as a potent and selective inhibitor of lipid biosynthesis in target pests.[2] Its primary molecular target is Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway.[1][2] Spidoxamat is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[2] This document provides an in-depth examination of the biochemical mechanism of action, relevant quantitative data for its chemical class, detailed experimental protocols for studying its effects, and visual representations of the key pathways and processes involved.
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][4] The overall reaction is:
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
The enzyme consists of two major catalytic domains:
-
Biotin Carboxylase (BC) Domain: Catalyzes the ATP-dependent carboxylation of a biotin prosthetic group.[1]
-
Carboxyltransferase (CT) Domain: Transfers the activated carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[1]
In insects, the lipids produced via this pathway are essential for numerous physiological functions, including cell membrane formation, energy storage, growth, and reproduction.[2] Disruption of this pathway leads to growth inhibition and eventual mortality in target pests.
Core Mechanism of Action of Spidoxamat
Pro-insecticide Activation
Spidoxamat is a pro-insecticide that, after application and uptake by the target pest, is metabolized into its biologically active form, spidoxamat-enol.[4][5] This conversion is crucial for its inhibitory activity.
Inhibition of the Carboxyltransferase (CT) Domain
The active enol form of spidoxamat, and related keto-enols like spirotetramat-enol, selectively targets the Carboxyltransferase (CT) domain of the ACC enzyme.[1][3]
Competitive Inhibition Kinetics
Kinetic studies performed on the closely related compound spirotetramat-enol demonstrate that it acts as a competitive inhibitor with respect to the substrate acetyl-CoA.[3] This indicates that the inhibitor directly competes with acetyl-CoA for binding at the active site of the CT domain.[1][3] The structural similarity of the enol form to the substrate facilitates this competitive binding.[1]
Furthermore, the inhibition is uncompetitive with respect to ATP.[3] Since ATP is a substrate for the distant BC domain, this finding corroborates that the inhibitor's site of action is specifically the CT domain, not the BC domain.[3] By blocking the binding of acetyl-CoA, spidoxamat-enol effectively halts the production of malonyl-CoA, thereby shutting down the entire fatty acid synthesis pathway.
Quantitative Data: Inhibition Kinetics
While specific IC₅₀ values for spidoxamat were not available in the reviewed literature, the kinetic profile has been characterized for the closely related and structurally similar compound, spirotetramat-enol. This data serves as a representative model for the inhibitory action of this insecticide class.
| Compound | Enzyme Source | Substrate | Inhibition Type | Reference |
| Spirotetramat-enol | Myzus persicae (Green Peach Aphid) | Acetyl-CoA | Competitive | [3] |
| Spirotetramat-enol | Myzus persicae (Green Peach Aphid) | ATP | Uncompetitive | [3] |
| Spirotetramat-enol | Spodoptera frugiperda (Fall Armyworm) | Acetyl-CoA | Competitive | [3] |
| Spirotetramat-enol | Tetranychus urticae (Spider Mite) | Acetyl-CoA | Competitive | [3] |
Visualizing the Mechanism and Pathways
Fatty Acid Synthesis Pathway and Point of Inhibition
Caption: Inhibition of the fatty acid synthesis pathway by Spidoxamat.
Spidoxamat's Interaction with ACC Domains
Caption: Spidoxamat competitively inhibits the Carboxyltransferase (CT) domain of ACC.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the inhibition kinetics of Spidoxamat on ACC.
Key Experimental Protocols
Protocol: Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of ACC by measuring the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
-
Principle: The ACC-catalyzed reaction fixes ¹⁴CO₂ (from NaH¹⁴CO₃) onto acetyl-CoA. The reaction is terminated by acidification, which removes unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. The remaining non-volatile radioactivity is proportional to the amount of [¹⁴C]malonyl-CoA formed and is quantified by liquid scintillation counting.
-
Key Reagents:
-
Purified or partially purified ACC enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Substrates: ATP, Acetyl-CoA
-
Radiolabel: NaH¹⁴CO₃
-
Inhibitor: Spidoxamat-enol dissolved in DMSO
-
Stop Solution: 6 M HCl
-
Scintillation Cocktail
-
-
Procedure:
-
Prepare a reaction master mix containing assay buffer, ATP, Acetyl-CoA, and NaH¹⁴CO₃.
-
Aliquot the master mix into microcentrifuge tubes or a 96-well plate.
-
Add varying concentrations of spidoxamat-enol or DMSO (vehicle control) to the respective tubes/wells and briefly pre-incubate at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the ACC enzyme preparation.
-
Incubate for a fixed time (e.g., 10-20 minutes) during which the reaction is linear.
-
Terminate the reaction by adding a small volume of 6 M HCl.
-
Dry the samples in a fume hood or with gentle heating (e.g., 60°C) to evaporate the acid and any remaining ¹⁴CO₂.
-
Resuspend the dried residue in water or buffer.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition for each spidoxamat-enol concentration relative to the DMSO control.
-
Plot percent inhibition versus log[Inhibitor] to determine the IC₅₀ value.
-
For kinetic analysis, repeat the assay with varying concentrations of acetyl-CoA (or ATP) at several fixed inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten models to determine the type of inhibition and the inhibition constant (Ki).[3]
-
Protocol: Cellular De Novo Lipogenesis Assay
This assay measures the downstream effect of ACC inhibition on the synthesis of new lipids within a cellular context.
-
Principle: Live cells are incubated with a radiolabeled lipid precursor, such as [¹⁴C]acetate.[6][7] This precursor is converted to acetyl-CoA and incorporated into newly synthesized fatty acids. The total amount of radioactivity incorporated into the lipid fraction is a measure of de novo lipogenesis.
-
Key Reagents:
-
Cultured insect cells (e.g., Sf9) or primary cells
-
Cell Culture Medium
-
Radiolabel: [¹⁴C]Sodium Acetate
-
Spidoxamat-enol
-
Phosphate-Buffered Saline (PBS)
-
Lipid Extraction Solvents (e.g., Hexane:Isopropanol mixture, 3:2 v/v)
-
-
Procedure:
-
Plate cells in a multi-well format and allow them to adhere.
-
Treat the cells with various concentrations of spidoxamat-enol or DMSO vehicle control for a predetermined time (e.g., 2-24 hours).
-
Add [¹⁴C]acetate to the culture medium and incubate for a labeling period (e.g., 2-4 hours).[6]
-
Remove the medium and wash the cells thoroughly with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract total lipids by adding an organic solvent mixture (e.g., hexane:isopropanol).
-
Separate the organic (lipid) phase from the aqueous phase.
-
Transfer an aliquot of the organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of a parallel well to account for differences in cell number.
-
Express the results as a percentage of the lipogenic activity observed in the DMSO-treated control cells.
-
Plot the data to determine the dose-dependent effect of spidoxamat on cellular lipid synthesis.
-
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tno-pharma.com [tno-pharma.com]
